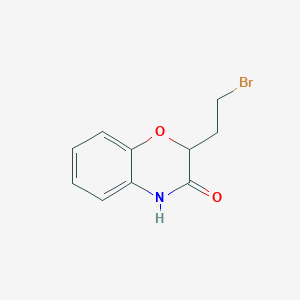

2-(2-Bromoethyl)-1,4-benzoxazin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

2-(2-bromoethyl)-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H10BrNO2/c11-6-5-9-10(13)12-7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) |

InChI Key |

DXBQIZFDQRYCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)CCBr |

Origin of Product |

United States |

Overview of the 1,4 Benzoxazin 3 One Heterocyclic Scaffold in Contemporary Organic Synthesis

The 1,4-benzoxazin-3-one moiety is a prominent heterocyclic scaffold found in a wide array of natural products and pharmaceutically active molecules. nih.govnih.gov This structural motif, consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring, is a cornerstone in medicinal chemistry and drug discovery. fishersci.com Derivatives of 1,4-benzoxazin-3-one have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net

The inherent chemical properties of the benzoxazinone (B8607429) nucleus make it an attractive target for organic chemists. Its structure offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. The development of efficient synthetic routes to this core structure has been a significant focus of research, with numerous methods reported, often starting from readily available materials like 2-aminophenols or anthranilic acids. organic-chemistry.orgnih.gov The stability and versatility of the scaffold have cemented its role as a fundamental building block in the synthesis of complex heterocyclic systems. researchgate.net

Table 1: Physicochemical Properties of the Parent Scaffold: 2H-1,4-Benzoxazin-3(4H)-one

| Property | Value |

|---|---|

| CAS Number | 5466-88-6 |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol sigmaaldrich.comnist.gov |

| Melting Point | 173-175 °C sigmaaldrich.com |

| Appearance | Crystalline Powder fishersci.com |

This interactive table provides key data for the core 1,4-benzoxazin-3-one structure.

Importance of Functionalized Benzoxazinones As Synthetic Building Blocks

The true synthetic utility of the 1,4-benzoxazin-3-one scaffold is unlocked through functionalization. By introducing various substituents onto the core structure, chemists can create versatile building blocks tailored for specific synthetic goals. lifechemicals.combeilstein-journals.org These functional groups act as "handles" for subsequent reactions, enabling the elaboration of the molecule into more complex derivatives.

For instance, the introduction of a hydroxyethyl (B10761427) group at the 2-position yields 2-(2-hydroxyethyl)-2,3-dihydro-1,4-benzoxazin-3-one, a compound described as an important intermediate in the synthesis of novel antibacterial agents. tandfonline.comtandfonline.com This functionalization provides a primary alcohol that can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or esters, or used in etherification and esterification reactions. The ability to introduce such reactive and versatile side chains is crucial for developing new therapeutic agents and functional materials. mdpi.com

Research Perspectives on Halogenated Alkyl Benzoxazinones As Key Intermediates

Strategic Approaches to the 1,4-Benzoxazin-3-one Core

The formation of the bicyclic 1,4-benzoxazin-3-one core is the foundational step in the synthesis. This is typically achieved through cyclization reactions that unite a 2-aminophenol derivative with a two-carbon electrophilic component, which will ultimately form the C2 and C3 positions of the heterocyclic ring.

Cyclization Reactions in Heterocycle Formation

The most common and effective methods for constructing the 1,4-benzoxazin-3-one ring system involve the condensation of a 2-aminophenol with a suitable α-haloacyl halide or ester. A primary route involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution, where the phenolic oxygen displaces the chloride to form the six-membered ring.

Another widely employed strategy is the palladium-catalyzed cascade reaction between o-halophenols and 2-chloroacetamides, which consists of an intermolecular O-alkylation and a spontaneous intramolecular amidation to furnish the benzoxazinone core in good to excellent yields.

A "greener" approach utilizes a one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates in a deep eutectic solvent (DES) composed of choline chloride and urea. This method proceeds at room temperature without the need for an additional catalyst or base, offering an environmentally benign alternative.

Precursor Synthesis and Derivatization Routes to the Parent System

The primary precursors for the synthesis of the 1,4-benzoxazin-3-one core are derivatives of 2-aminophenol and a C2-synthon. The choice of precursors dictates the substitution pattern of the final product. For the parent, unsubstituted 2H-1,4-benzoxazin-3(4H)-one, 2-aminophenol is reacted with reagents like chloroacetyl chloride or ethyl chloroacetate.

An alternative route involves a two-step process starting from 2-nitrophenols. This method consists of an initial O-alkylation with an α-bromo ester, such as methyl 2-bromoacetate, followed by a reductive cyclization of the resulting 2-nitro ester intermediate. The reduction of the nitro group to an amine is typically achieved using reagents like iron powder in acetic acid or catalytic hydrogenation, which then spontaneously cyclizes to form the lactam ring. This two-step approach is particularly useful when the desired 2-aminophenol is unstable or not commercially available.

Introduction and Regioselective Functionalization with the Bromoethyl Group

While no direct synthesis of this compound has been extensively reported, a logical and chemically sound approach involves the synthesis of a hydroxylated precursor, 2-(2-hydroxyethyl)-1,4-benzoxazin-3-one, followed by the conversion of the terminal hydroxyl group to a bromide. This two-step sequence allows for controlled and regioselective installation of the bromoethyl side chain at the C2 position.

Bromination Reactions and Reagent Selection

The conversion of a primary alcohol, such as the one in 2-(2-hydroxyethyl)-1,4-benzoxazin-3-one, to an alkyl bromide can be achieved using several standard brominating agents. The choice of reagent is critical to ensure high yield and selectivity without affecting the benzoxazinone core.

Table 1: Common Reagents for Bromination of Primary Alcohols

| Reagent(s) | Reaction Name | Key Features |

| Phosphorus tribromide (PBr₃) | N/A | A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism. byjus.comorgosolver.commanac-inc.co.jp |

| Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel Reaction | Proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups. It also follows an SN2 pathway, leading to inversion of stereochemistry if a chiral center is present. alfa-chemistry.comarkat-usa.orgwikipedia.orgrsc.org |

| Thionyl bromide (SOBr₂) | N/A | A highly reactive reagent for alcohol bromination. commonorganicchemistry.com |

For the target transformation, both phosphorus tribromide and the Appel reaction conditions are excellent candidates. PBr₃ is a powerful reagent that ensures a clean conversion, while the Appel reaction offers mild conditions that are less likely to promote side reactions on the heterocyclic ring. byjus.comcommonorganicchemistry.com

Optimized Reaction Conditions for Bromoethyl Incorporation

A proposed synthetic route commences with the preparation of the precursor, 2-(2-hydroxyethyl)-1,4-benzoxazin-3-one. This can be efficiently synthesized by reacting 2-aminophenol with α-bromo-γ-butyrolactone in a polar, aprotic solvent like DMF or THF, in the presence of a base such as potassium carbonate or sodium hydride. tandfonline.com The reaction proceeds through a nucleophilic displacement of the bromide by the phenolate, followed by an intramolecular ring closure that forms the benzoxazinone ring and simultaneously liberates the hydroxyethyl side chain. tandfonline.com

Once the 2-(2-hydroxyethyl) intermediate is isolated and purified, it can be subjected to bromination.

Using Phosphorus Tribromide (PBr₃): The alcohol would be dissolved in a suitable aprotic solvent, such as diethyl ether or dichloromethane, and cooled in an ice bath. PBr₃ (typically 0.33-0.5 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

Using Appel Reaction Conditions: The alcohol and triphenylphosphine are dissolved in an inert solvent like dichloromethane or acetonitrile (B52724). Carbon tetrabromide is then added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting alcohol is consumed.

Following the reaction, a standard aqueous workup is performed to remove the phosphorus byproducts and any remaining reagents. The crude this compound is then purified, typically by column chromatography on silica gel.

Analytical Techniques for Structural Confirmation and Purity Assessment

The structural elucidation and confirmation of purity for the synthesized this compound rely on a combination of spectroscopic and chromatographic methods.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The presence of the lactam carbonyl (C=O) group within the benzoxazinone ring is expected to show a strong absorption band in the region of 1680-1710 cm⁻¹. Other characteristic peaks would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the ethyl side chain (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O-C stretching of the ether linkage (~1230 cm⁻¹). researchgate.netvscht.czpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed structural information. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The protons of the bromoethyl side chain would likely appear as two triplets: one for the methylene (B1212753) group adjacent to the bromine atom (CH₂Br) further downfield (around δ 3.5-3.8 ppm) and another for the methylene group adjacent to the C2 position (CH₂-C2) at a slightly higher field (around δ 2.2-2.5 ppm). The proton at the C2 position would likely appear as a multiplet, coupled to the adjacent methylene protons. oregonstate.edupdx.eduresearchgate.netresearchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm. Aromatic carbons would appear between δ 110-150 ppm. The carbons of the bromoethyl side chain would be found in the aliphatic region, with the carbon bearing the bromine (C-Br) appearing around δ 30-40 ppm and the other methylene carbon at a similar or slightly higher field.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. For this compound (C₁₀H₁₀BrNO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for benzoxazinones often involve cleavage of the side chain at the C2 position and various ring cleavages. libretexts.orgmiamioh.edu

Table 2: Expected Analytical Data for this compound

| Technique | Expected Data |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 g/mol |

| IR (cm⁻¹) | ~1690 (C=O, lactam), ~1230 (C-O-C, ether), ~2950 (C-H, aliphatic), ~3050 (C-H, aromatic) |

| ¹H NMR (δ, ppm) | ~6.8-7.5 (m, 4H, Ar-H), ~3.5-3.8 (t, 2H, CH₂Br), ~2.2-2.5 (t, 2H, CH₂-C2), multiplet for C2-H |

| MS (EI) | [M]⁺ and [M+2]⁺ peaks of similar intensity at m/z 255 and 257. |

The purity of the final compound would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with mass spectrometry (GC-MS), and by the sharpness of its melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C2 position, the two methylene groups of the side chain, and the amide proton. The aromatic region would display a complex pattern corresponding to the four protons on the benzene ring. The proton at C2 would likely appear as a multiplet due to coupling with the adjacent methylene protons. The two methylene groups of the bromoethyl side chain would exhibit diastereotopic protons, further complicating the spectrum but providing rich structural information. The amide (N-H) proton typically appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, confirming the presence of ten unique carbon atoms. Key signals would include the carbonyl carbon of the amide group (C=O), carbons of the aromatic ring, the methine carbon at C2, and the two methylene carbons of the side chain, one of which is directly attached to the electronegative bromine atom.

Based on data from structurally similar benzoxazine (B1645224) derivatives, the expected chemical shifts are summarized in the tables below. conicet.gov.arijstr.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous structures. Solvent: CDCl₃.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H5, H6, H7, H8) | 6.9 - 7.2 | m (Multiplet) |

| N-H | ~8.5 - 9.5 | br s (Broad singlet) |

| -CH(C2)- | ~4.6 - 4.8 | m (Multiplet) |

| -CH₂-CH₂Br | ~2.2 - 2.5 | m (Multiplet) |

| -CH₂-Br | ~3.4 - 3.6 | m (Multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures. Solvent: CDCl₃.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C3) | ~165 - 168 |

| Aromatic (C4a, C5, C6, C7, C8, C8a) | ~115 - 145 |

| -CH(C2)- | ~75 - 78 |

| -CH₂-CH₂Br | ~35 - 38 |

| -CH₂-Br | ~30 - 33 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, thereby allowing for the confident determination of its elemental formula. For this compound (C₁₀H₁₀BrNO₂), HRMS would confirm the presence and number of all constituent atoms.

The theoretical monoisotopic mass of this compound is calculated to be 254.9949 g/mol . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks in the mass spectrum: the [M]⁺ peak corresponding to the molecule containing ⁷⁹Br, and the [M+2]⁺ peak for the molecule containing ⁸¹Br, with nearly identical intensities. researchgate.netnih.gov Observing this 1:1 isotopic cluster at the calculated mass would be a definitive indicator for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key expected peaks include a sharp absorption for the N-H stretch of the secondary amide, a strong and prominent peak for the amide carbonyl (C=O) stretch (often referred to as the Amide I band), and characteristic absorptions for the C-O-C ether linkage within the oxazine (B8389632) ring. researchgate.netresearchgate.net The presence of the bromoethyl group would be indicated by aliphatic C-H stretching bands and a C-Br stretching vibration in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound Data are based on characteristic frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Variable |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1220 - 1260 | Strong |

| C-N | Stretching | 1150 - 1200 | Medium |

| C-Br | Stretching | 550 - 650 | Medium-Strong |

Chromatographic Methods for Isolation and Purity

Chromatography is essential for the isolation, purification, and assessment of purity of synthetic organic compounds. For this compound, standard chromatographic techniques would be employed.

Column Chromatography: This is the primary method for the purification of the crude product after synthesis. Silica gel is the most commonly used stationary phase for this class of compounds due to its polarity and versatility. column-chromatography.comalfa-chemistry.com The separation is achieved by eluting the column with a mobile phase of appropriate polarity. For benzoxazinone derivatives, a common mobile phase consists of a gradient system of ethyl acetate and a nonpolar solvent like hexane or petroleum ether. researchgate.net The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the desired product. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used to determine the purity of the final compound and can also be used for preparative purification. Both normal-phase and reversed-phase HPLC can be utilized.

Reversed-Phase HPLC: This is the most common mode, typically using a nonpolar stationary phase such as C18- or C12-modified silica. acs.orghawachhplccolumn.com The mobile phase is a polar solvent system, often a mixture of water with methanol (B129727) or acetonitrile, sometimes with additives like acetic acid to improve peak shape.

Normal-Phase HPLC: This method uses a polar stationary phase, such as unmodified silica, with a nonpolar mobile phase (e.g., hexane/isopropanol). hawachhplccolumn.com It is particularly useful for separating isomers or compounds that are not well-retained in reversed-phase systems.

The purity of the isolated compound is determined by integrating the peak area in the HPLC chromatogram, with a pure sample ideally showing a single, sharp peak.

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a bromine atom, a good leaving group, on the terminal carbon of the ethyl side chain makes this position highly susceptible to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new covalent bond with the nucleophile.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

Nitrogen nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily react with this compound to form the corresponding aminoethyl derivatives. These reactions are fundamental in building more complex molecular architectures, often for the exploration of new pharmacologically active compounds.

The reaction with amines, both primary and secondary, typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct. The use of excess amine can also serve this purpose. The resulting products are 2-(2-aminoethyl)-1,4-benzoxazin-3-ones. These reactions are generally carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Hydrazine hydrate (B1144303) is a potent nucleophile that reacts similarly to yield 2-(2-hydrazinylethyl)-1,4-benzoxazin-3-one. The resulting hydrazinyl derivative is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and pyridazines, through subsequent condensation reactions with diketones or other suitable reagents.

| Nucleophile | Reagent Example | Product Structure | Typical Conditions |

|---|---|---|---|

| Primary Amine | Aniline | 2-(2-(Phenylamino)ethyl)-1,4-benzoxazin-3-one | K₂CO₃, Acetonitrile, Reflux |

| Secondary Amine | Piperidine | 2-(2-(Piperidin-1-yl)ethyl)-1,4-benzoxazin-3-one | Triethylamine, THF, RT |

| Hydrazine | Hydrazine hydrate | 2-(2-Hydrazinyllethyl)-1,4-benzoxazin-3-one | Ethanol, Reflux |

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ether linkages. For example, reaction with sodium methoxide (B1231860) in methanol would yield the 2-(2-methoxyethyl) derivative. Similarly, phenoxides can be used to introduce aryl ether moieties.

Sulfur nucleophiles, particularly thiolates, are known to be excellent nucleophiles for SN2 reactions. nih.gov The reaction of this compound with a thiol, in the presence of a base like sodium hydroxide (B78521) or triethylamine, leads to the formation of a thioether (sulfide). Thiolates are generally more potent nucleophiles than their corresponding alkoxides, often leading to faster and more efficient reactions.

| Nucleophile | Reagent Example | Product Structure | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium ethoxide | 2-(2-Ethoxyethyl)-1,4-benzoxazin-3-one | Ethanol, RT |

| Thiolate | Sodium thiophenolate | 2-(2-(Phenylthio)ethyl)-1,4-benzoxazin-3-one | Methanol, RT |

Mechanistic Insights into Displacement Pathways

The nucleophilic substitution reactions at the bromoethyl side chain predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is characteristic of primary alkyl halides. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

Factors influencing the reaction include:

Nucleophile Strength : Stronger nucleophiles (e.g., thiolate, hydrazine) react faster than weaker ones.

Solvent : Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

Steric Hindrance : The primary nature of the electrophilic carbon minimizes steric hindrance, favoring the SN2 pathway over elimination (E2) reactions. However, very bulky nucleophiles might slow down the reaction rate.

Competition with the E2 elimination pathway, which would lead to the formation of 2-vinyl-1,4-benzoxazin-3-one, is generally minimal unless a strong, sterically hindered base is used.

Transformations Involving the 1,4-Benzoxazin-3-one Ring System

The 1,4-benzoxazin-3-one ring itself contains reactive sites, namely the amide (lactam) linkage, which can be susceptible to cleavage, and the carbonyl group.

Ring-Opening and Recyclization Reactions

The amide bond within the lactam ring can be cleaved under certain nucleophilic conditions, particularly with strong nitrogen nucleophiles like hydrazine or primary amines at elevated temperatures. This behavior is more commonly documented for the isomeric 4H-3,1-benzoxazin-4-one system, where aminolysis leads to ring-opening followed by recyclization to form quinazolinone derivatives. semanticscholar.org

For this compound, reaction with hydrazine, for instance, could potentially lead to the opening of the oxazinone ring to form an intermediate acylhydrazide derived from 2-aminophenol. This intermediate could then potentially undergo intramolecular cyclization to form different heterocyclic systems. The specific outcome would be highly dependent on the reaction conditions. Similarly, strong bases can promote hydrolytic ring-opening of the lactam.

Thiol-mediated ring-opening of benzoxazine rings has also been reported, suggesting that under certain catalytic conditions, the oxazine ring could be opened by sulfur nucleophiles. researchgate.netuni-bremen.deresearchgate.net

Reactions at the Carbonyl Group

The carbonyl group of the lactam in the 1,4-benzoxazin-3-one ring is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can undergo certain reactions.

Reduction of the amide carbonyl can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would typically reduce the carbonyl to a methylene group (CH₂), yielding the corresponding 2-(2-bromoethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Reactions with organometallic reagents such as Grignard reagents are also conceivable, although they might be complicated by competing reactions at the bromoethyl side chain. Such reactions could potentially lead to the addition to the carbonyl group, followed by ring-opening.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of the 1,4-benzoxazin-3-one scaffold is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the fused heterocyclic portion. The ring is generally considered activated towards electrophiles due to the electron-donating effects of the ether oxygen (at position 1) and, to a lesser extent, the nitrogen atom (at position 4). The oxygen atom, being a strong ortho-, para-director, strongly influences the position of substitution. The amide nitrogen, while possessing a lone pair, has its electron-donating ability attenuated by the adjacent carbonyl group; nonetheless, it also directs ortho and para relative to its position. The interplay of these effects results in substitution primarily at the C-6 and C-8 positions (para and ortho to the oxygen, respectively) and the C-7 position.

Electrophilic Aromatic Substitution:

Research into the electrophilic substitution of the parent (2H)-1,4-benzoxazin-3(4H)-one has clarified the regioselectivity under different conditions.

Bromination: The bromination of (2H)-1,4-benzoxazin-3(4H)-one shows solvent-dependent regioselectivity. In glacial acetic acid, substitution occurs preferentially at the C-6 position, which is para to the strongly activating ether oxygen. Further bromination leads to the 6,7-dibromo derivative. When the reaction is conducted in chloroform, the 7-bromo derivative is the major product. organic-chemistry.org

Nitration: Nitration using a standard mixture of concentrated sulfuric and nitric acid results in substitution at the C-6 position to yield the 6-nitro derivative. A second nitration step under these conditions adds a nitro group at the C-8 position, affording the 6,8-dinitro compound. organic-chemistry.orgnih.gov This outcome highlights the strong directing influence of the ether oxygen to the para (C-6) and ortho (C-8) positions. Conversely, using a nitrosation:nitration mixture (sodium nitrite (B80452) in fuming nitric acid) favors the formation of the 7-nitro isomer. organic-chemistry.org

These findings indicate that the benzene ring of this compound is activated and will undergo electrophilic substitution at predictable positions, primarily C-6 and C-8.

| Reaction | Reagents & Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ in glacial acetic acid | 6-Bromo-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.org |

| Dibromination | Excess Br₂ in glacial acetic acid | 6,7-Dibromo-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.org |

| Bromination | Br₂ in chloroform | 7-Bromo-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.org |

| Nitration | H₂SO₄ / HNO₃ | 6-Nitro-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.orgnih.gov |

| Dinitration | Excess H₂SO₄ / HNO₃ | 6,8-Dinitro-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.orgnih.gov |

| Nitration | NaNO₂ / fuming HNO₃ | 7-Nitro-(2H)-1,4-benzoxazin-3(4H)-one | organic-chemistry.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is significantly more challenging on the unsubstituted benzoxazinone ring. mdpi.com This type of reaction generally requires two key features: a good leaving group (such as a halide) on the aromatic ring and the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. mdpi.comresearchgate.net These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. mdpi.com

The this compound molecule does not possess any strong electron-withdrawing substituents on its benzene ring. Therefore, direct NAS reactions on a halogenated derivative (e.g., 6-bromo- or 7-bromo-) would require harsh reaction conditions and are generally not a favored synthetic route without prior introduction of activating groups like -NO₂. researchgate.net

Utility as a Precursor for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a reactive bromoethyl side chain and a modifiable heterocyclic core, makes it a valuable precursor for constructing more complex molecular structures.

The 2-(2-bromoethyl) substituent is an ideal electrophilic handle for intramolecular cyclization reactions to form tricyclic fused heterocyclic systems. A highly probable, though not explicitly detailed in dedicated studies of this specific molecule, synthetic pathway involves the reaction between the bromoethyl chain and the amide nitrogen at the N-4 position.

This transformation can be envisioned to proceed via deprotonation of the N-4 amide proton with a suitable base (e.g., sodium hydride) to form an amide anion. This potent nucleophile can then readily displace the bromide ion in an intramolecular S(_N)2 reaction. Such a cyclization would result in the formation of a fused six-membered piperazine (B1678402) ring, yielding a piperazino[1,2-a] rsc.orgwikipedia.orgbenzoxazine ring system. This strategy is a foundational method in heterocyclic chemistry for building bridged and fused polycyclic scaffolds.

| Starting Material | Proposed Reagents | Plausible Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF) | Piperazino[1,2-a] rsc.orgwikipedia.orgbenzoxazin-3-one | Intramolecular Nucleophilic Substitution |

While the saturated bromoethyl side chain does not contribute to conjugation, it serves as a synthetic handle to introduce unsaturation, thereby enabling the preparation of extended conjugated systems. A viable synthetic strategy involves a two-step process:

Formation of a Vinyl Intermediate: The 2-(2-bromoethyl) group can undergo an elimination reaction to form the corresponding 2-vinyl-1,4-benzoxazin-3-one. This is typically achieved by treatment with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide, which promotes the removal of hydrogen bromide (HBr).

Cross-Coupling Reaction: The resulting 2-vinyl-1,4-benzoxazin-3-one is an activated alkene (an enamide derivative) and a valuable monomer for palladium-catalyzed cross-coupling reactions. For instance, a Heck reaction could be employed to couple the vinyl group with an aryl halide, effectively extending the conjugated π-system by linking the benzoxazinone core to another aromatic ring. organic-chemistry.orgwikipedia.org Recent research has also demonstrated the utility of vinyl benzoxazinones in iridium-catalyzed enantioselective coupling reactions, further expanding their synthetic potential for creating complex, conjugated molecules. rsc.org

This sequence transforms the simple bromoethyl derivative into a building block for materials science and medicinal chemistry applications where extended π-systems are often desired.

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Elimination | Non-nucleophilic base (e.g., DBU, t-BuOK) | 2-Vinyl-1,4-benzoxazin-3-one |

| 2 | Heck Cross-Coupling | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 2-(Arylvinyl)-1,4-benzoxazin-3-one |

Computational and Theoretical Investigations of 2 2 Bromoethyl 1,4 Benzoxazin 3 One and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed picture of these characteristics.

The three-dimensional arrangement of atoms in 2-(2-Bromoethyl)-1,4-benzoxazin-3-one is crucial for its interactions with biological targets or other molecules. The presence of the 2-bromoethyl side chain introduces conformational flexibility. Computational methods can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

By systematically rotating the bonds of the bromoethyl group and calculating the corresponding energy, an energetic landscape can be mapped. This would likely reveal that staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The relative energies of different stable conformers can be calculated, providing insights into the conformational population at a given temperature.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Gauche | +60° | 0.85 |

| Gauche | -60° | 0.85 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. bhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazinone (B8607429) ring system, particularly the benzene (B151609) ring and the nitrogen and oxygen atoms. The LUMO, on the other hand, would likely have significant contributions from the carbonyl group of the lactam ring and the antibonding orbital of the C-Br bond.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. numberanalytics.com Computational calculations can precisely determine the energies of these orbitals and visualize their distribution.

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values. The actual energies would be determined by the level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. digitellinc.comsmu.edu

For this compound, a key reaction would be the nucleophilic substitution at the carbon atom bearing the bromine. Computational methods can be used to model this reaction with various nucleophiles. The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. ucsb.edu

Techniques such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) methods can be employed to find the transition state. scm.com Once located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products allows for the mapping of the entire reaction pathway. smu.edu

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The activation energy (ΔE‡) is the energy difference between the transition state and the reactants, which is a primary determinant of the reaction rate. The reaction energy (ΔErxn) is the energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.

By performing these calculations for different nucleophiles or for derivatives of this compound with different substituents on the aromatic ring, the influence of these modifications on reactivity can be systematically studied.

Table 3: Hypothetical Calculated Parameters for a Nucleophilic Substitution Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 20.5 |

| Reaction Energy (ΔErxn) | -15.2 |

Note: These values are for a hypothetical reaction and would vary depending on the specific nucleophile and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwur.nl This approach is invaluable for designing new analogues with improved potency or other desired properties.

A QSAR study on 1,4-benzoxazin-3-one derivatives has demonstrated their potential as antimicrobial agents. nih.govwur.nl In that study, a dataset of 111 compounds was used to develop models for activity against fungi and bacteria. The models revealed that descriptors related to shape, surface properties (VolSurf), and hydrogen bonding were important for antimicrobial activity. nih.gov

For the design of analogues related to this compound, a similar QSAR approach could be employed. A library of virtual compounds could be generated by modifying the substituents on the benzoxazinone core and varying the length and nature of the side chain at the 2-position.

Steps in a QSAR study would include:

Data Set Compilation: A set of molecules with known biological activity would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR model could then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Descriptor Selection and Validation

In the computational investigation of this compound and its derivatives, the careful selection and validation of molecular descriptors are paramount. These descriptors are numerical representations of the chemical and physical characteristics of a molecule and form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. The goal is to establish a statistically significant correlation between these descriptors and the observed biological activity or chemical property.

For the 1,4-benzoxazin-3-one scaffold, a variety of descriptor classes have been shown to be relevant in QSAR studies aimed at predicting antimicrobial activity. nih.govwur.nl These include:

Constitutional Descriptors: Simple counts of atoms, bonds, and rings, as well as molecular weight. For instance, the relative number of hydrogen atoms has been identified as a significant descriptor in predicting the electrooxidation half-wave potentials of benzoxazine (B1645224) derivatives. nih.govresearchgate.net

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors (3D): These descriptors, such as molecular surface area and volume, provide information about the three-dimensional arrangement of the atoms. Shape and VolSurf descriptors have been frequently selected in QSAR models for 1,4-benzoxazin-3-ones. nih.govwur.nl

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Key quantum chemical descriptors for benzoxazine derivatives include:

HOMO (Highest Occupied Molecular Orbital) Energy: This descriptor is related to the electron-donating ability of a molecule and has been shown to be important in models predicting the oxidation behavior of benzoxazines. nih.govresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the electron-accepting ability of a molecule.

Maximum Electrophilic Reaction Index for a Nitrogen Atom: This descriptor provides insight into the susceptibility of the nitrogen atom to electrophilic attack. nih.govresearchgate.net

Partial Positive Surface Area: This charge descriptor encodes information about the solvent-accessible surface area and can influence electrochemical reactions. nih.govresearchgate.net

H-bonding Property Descriptors: These descriptors quantify the potential for hydrogen bond formation, which is often crucial for ligand-receptor interactions. These have been identified as important in QSAR models of 1,4-benzoxazin-3-one antimicrobials. nih.govwur.nl

The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms or stepwise multiple linear regression. nih.govwur.nlnih.govresearchgate.net Validation of the resulting QSAR/QSPR models is a critical step to ensure their predictive power. This is often done using a test set of compounds that were not used in the model development. Statistical parameters such as the correlation coefficient (R²), standard error, and Fisher-statistics value are used to assess the goodness of fit of the model. nih.govresearchgate.net For a robust validation, cross-validation techniques like leave-one-out or leave-many-out are also employed. researchgate.net

A hypothetical selection of molecular descriptors for a QSAR study of this compound derivatives might include those listed in the table below.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |

| Geometrical (3D) | Molecular Surface Area | Influences solubility and transport properties. |

| Quantum Chemical | HOMO Energy | Relates to the molecule's susceptibility to oxidation. |

| Quantum Chemical | LUMO Energy | Indicates the molecule's ability to accept electrons. |

| H-bonding | Number of H-bond donors/acceptors | Important for potential biological interactions. |

| Charge | Partial charge on the bromine atom | Influences reactivity and intermolecular interactions. |

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational methods are also instrumental in predicting the reactivity and assessing the synthetic feasibility of this compound.

Reactivity Prediction:

The reactivity of the 1,4-benzoxazin-3-one core and its derivatives can be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net These calculations can provide valuable information about the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

From these calculations, several reactivity indices can be derived:

Fukui Functions: These indices indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, this could help predict the reactivity of the aromatic ring, the carbonyl group, and the bromoethyl side chain.

Local Softness and Hardness: These concepts from conceptual DFT can further refine the prediction of reactive sites.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, DFT calculations would likely indicate that the carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles. The nitrogen atom, depending on its protonation state, could act as a nucleophile. The aromatic ring would be susceptible to electrophilic substitution, with the regioselectivity influenced by the directing effects of the fused ring system. The bromoethyl side chain introduces a key reactive site, with the carbon atom attached to the bromine being electrophilic and prone to nucleophilic substitution, a common reaction pathway for alkyl halides.

Synthetic Feasibility:

In silico tools can also aid in evaluating the synthetic feasibility of a target molecule. Retrosynthesis software can be employed to propose potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and reaction rules to generate synthetic pathways.

For this compound, a retrosynthetic analysis might suggest disconnections at the N-C2 bond of the oxazinone ring and the C-C bond connecting the ethyl group to the ring. This would lead to precursors such as a substituted 2-aminophenol and a bromo-substituted acyl halide or ester. The feasibility of each proposed synthetic step can then be evaluated based on known reaction yields, potential side reactions, and the availability of starting materials.

Furthermore, computational models can predict the outcomes of chemical reactions, providing insights into potential yields and the formation of byproducts. nih.gov While still an evolving field, these predictive tools can help chemists prioritize synthetic routes that are most likely to be successful in the laboratory.

The table below summarizes some key computational approaches and their application to this compound.

| Computational Method | Application | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity indices. | Identification of electrophilic (e.g., carbonyl carbon, C-Br) and nucleophilic sites. |

| Retrosynthesis Software | Proposing potential synthetic routes. | Generation of synthetic pathways from simpler precursors. |

| Reaction Prediction Models | Estimating the outcome of synthetic steps. | Prediction of reaction yields and potential side products. |

Advanced Applications in Synthetic Organic Chemistry

Contribution to the Development of New Synthetic Methodologies

The presence of a reactive bromoethyl group attached to the 1,4-benzoxazin-3-one core makes 2-(2-bromoethyl)-1,4-benzoxazin-3-one a key player in the development of new synthetic strategies. The carbon-bromine bond is susceptible to a variety of transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most fundamental applications of this compound is in alkylation reactions . The electrophilic nature of the carbon atom attached to the bromine facilitates its reaction with a diverse array of nucleophiles. This has been exploited in the synthesis of novel derivatives with potential biological activity. For instance, the reaction with various amines, thiols, and alcohols leads to the corresponding aminoethyl, thioethyl, and alkoxyethyl derivatives of the 1,4-benzoxazin-3-one scaffold.

Furthermore, the bromoethyl moiety can participate in intramolecular cyclization reactions , leading to the formation of fused heterocyclic systems. By carefully selecting the reaction conditions and the nature of a nucleophilic group elsewhere on the benzoxazinone (B8607429) ring or on a pre-installed substituent, chemists can construct novel polycyclic frameworks. These methodologies are crucial for accessing new chemical space and exploring structure-activity relationships.

Recent advancements in catalysis have also expanded the utility of this compound. Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings, provide powerful tools for creating complex molecular architectures. While direct examples with this specific compound are emerging, the principles of these reactions allow for the coupling of the bromoethyl group with a variety of organometallic reagents, leading to the formation of new carbon-carbon bonds and the introduction of aryl, vinyl, and alkynyl groups.

Use in the Generation of Diverse Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound serves as an excellent starting point for DOS due to its modifiable nature. The 1,4-benzoxazin-3-one core is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds.

By leveraging the reactivity of the bromoethyl side chain, a single starting material can be transformed into a large library of diverse compounds. This is typically achieved through combinatorial chemistry , where the starting material is reacted with a set of different building blocks in a parallel or split-and-pool fashion. For example, a library of amine-substituted derivatives can be rapidly synthesized by reacting this compound with a diverse collection of primary and secondary amines.

The following table illustrates a hypothetical combinatorial library generation from this compound:

| Starting Material | Reactant (Nucleophile) | Resulting Functional Group | Potential Compound Class |

| This compound | Primary Amines (R-NH2) | -CH2-CH2-NH-R | N-Substituted Aminoethyl Benzoxazinones |

| This compound | Secondary Amines (R1R2-NH) | -CH2-CH2-N(R1)(R2) | N,N-Disubstituted Aminoethyl Benzoxazinones |

| This compound | Thiols (R-SH) | -CH2-CH2-S-R | Thioether Derivatives |

| This compound | Alcohols (R-OH) / Phenols (Ar-OH) | -CH2-CH2-O-R / -CH2-CH2-O-Ar | Ether / Aryl Ether Derivatives |

| This compound | Azides (N3-) | -CH2-CH2-N3 | Azidoethyl Benzoxazinones (precursor for triazoles) |

This approach allows for the systematic exploration of the chemical space around the 1,4-benzoxazin-3-one scaffold, increasing the probability of discovering compounds with desired biological activities.

Role in the Construction of Architecturally Complex Scaffolds

Beyond the generation of simple derivatives, this compound is instrumental in the synthesis of more intricate and three-dimensional molecular architectures, such as fused heterocyclic systems and spirocyclic compounds .

Fused Heterocyclic Systems: The bromoethyl side chain provides a handle for intramolecular reactions to build additional rings onto the benzoxazinone core. For instance, after nucleophilic substitution with a suitable bifunctional reagent, a subsequent cyclization step can lead to the formation of novel polycyclic structures. These fused systems are of significant interest in medicinal chemistry as they often exhibit unique pharmacological profiles due to their rigid and well-defined three-dimensional shapes. The synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones has been a subject of review, highlighting the importance of this scaffold in constructing complex systems researchgate.net.

Spirocyclic Scaffolds: Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized for their potential in drug design due to their inherent three-dimensionality. While direct synthesis of spirocycles from this compound requires multi-step sequences, it can serve as a precursor to intermediates that undergo spirocyclization. For example, the bromoethyl group could be transformed into a nucleophilic or electrophilic center that participates in an intramolecular cyclization with a suitably positioned functional group on the benzoxazinone ring, leading to the formation of a spirocyclic junction. The development of synthetic methodologies for accessing novel spirocyclic scaffolds is an active area of research.

The following table summarizes the types of complex scaffolds that can be accessed using this compound as a starting material or key intermediate.

| Scaffold Type | Synthetic Strategy | Key Transformation |

| Fused Polycycles | Intramolecular Cyclization | Nucleophilic substitution followed by ring closure |

| Spirocycles | Multi-step synthesis involving intramolecular annulation | Transformation of the bromoethyl group and subsequent intramolecular reaction |

Future Research Directions and Methodological Innovations

Exploration of Unconventional Activation Methods

Traditional synthetic routes often rely on conventional thermal heating. However, the pursuit of enhanced reaction rates, improved yields, and greater selectivity has spurred interest in unconventional activation methods.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. researchgate.nettandfonline.comuaeh.edu.mxdoaj.org For the synthesis and derivatization of the 2-(2-bromoethyl)-1,4-benzoxazin-3-one core, microwave irradiation could significantly reduce reaction times from hours to minutes. researchgate.nettandfonline.com The efficient and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a green and sustainable alternative for chemical transformations. acs.org This method could be employed for novel C-H functionalization or cross-coupling reactions involving the benzoxazinone (B8607429) scaffold. The use of light as a reagent minimizes waste and allows for reactions to be conducted under mild conditions.

The following table summarizes the potential advantages of these unconventional activation methods:

| Activation Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | - Drastic reduction in reaction times- Improved reaction yields- Enhanced reaction selectivity- Suitability for high-throughput synthesis |

| Photocatalysis | - Environmentally friendly and sustainable- Mild reaction conditions (ambient temperature and pressure)- Access to unique reaction pathways- High degree of functional group tolerance |

Development of Sustainable and Catalytic Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research will focus on developing more sustainable and catalytic routes to this compound and its analogs.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. springerprofessional.demdpi.comuc.ptsci-hub.se The synthesis of the benzoxazinone core and its subsequent modifications could be adapted to flow reactors, allowing for precise control over reaction parameters and potentially leading to higher purity products. mdpi.comuc.pt This technology is particularly well-suited for reactions that are exothermic or involve hazardous reagents. mdpi.com

Catalytic C-N Bond Formation: The development of novel catalytic systems for the crucial C-N bond-forming step in the synthesis of the 1,4-benzoxazin-3-one ring is a key area of research. organic-chemistry.orgresearchgate.netnih.govmdpi.com Copper- and rhodium-catalyzed methods have shown promise for the intramolecular C-N coupling to form the benzoxazinone ring system. organic-chemistry.orgacs.org Future efforts will likely focus on developing more efficient and versatile catalysts that can operate under milder conditions and with a broader substrate scope.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives of this compound with desired biological activities, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly assess their biological activity against various targets. nih.govresearchgate.netnih.govmdpi.com This approach allows for the efficient identification of lead compounds with promising therapeutic potential.

The synergy between automated synthesis and HTS can significantly shorten the drug discovery timeline, as illustrated in the table below:

| Stage | Traditional Approach | Automated/HTS Approach |

| Compound Synthesis | Manual, one-at-a-time synthesis | Parallel synthesis of hundreds to thousands of compounds |

| Biological Screening | Slow, manual assays | Rapid screening of large libraries against multiple targets |

| Lead Identification | Time-consuming and labor-intensive | Efficient identification of promising candidates |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work provides a powerful paradigm for modern drug discovery and materials science.

Molecular Docking and In Silico Screening: Computational techniques such as molecular docking can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.govrdd.edu.iqnih.govijpsjournal.combohrium.comunair.ac.idmdpi.com This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netwho.intnih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives and to guide the design of more potent analogs. nih.govnih.gov

By combining these computational approaches with experimental validation, researchers can adopt a more rational and efficient approach to the design and optimization of novel this compound-based compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoethyl)-1,4-benzoxazin-3-one, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between phenols and bromoethylamine derivatives under reflux conditions. For example, bromoethyl precursors (e.g., (2-bromoethyl)benzene, as described in ) are reacted with substituted benzoxazinone cores in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen atmosphere to minimize side reactions. Reaction time (typically 12–24 hours) and temperature (60–80°C) are critical for achieving high yields (>90%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the bromoethyl substituent’s position and benzoxazinone ring structure. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methylene groups adjacent to bromine (δ 3.5–4.0 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., as in ) resolves bond angles and torsional strain, confirming the planar benzoxazinone ring and bromoethyl side-chain orientation. Hydrogen bonding patterns (N–H⋯O) can also be identified .

- GC/MS : Molecular ion peaks (e.g., m/z 228.04 for the parent ion) and fragmentation patterns validate molecular weight and structural stability .

Q. How does the bromoethyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The bromoethyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., hydrolysis in aqueous media). Stability studies in buffered solutions (pH 2–10) at 25–50°C show degradation via cleavage of the C–Br bond, monitored by HPLC. For long-term storage, anhydrous conditions and temperatures below –20°C are recommended .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodological Answer : SAR studies (e.g., ) reveal that electron-withdrawing substituents (e.g., Br, Cl) on the benzoxazinone ring enhance antifungal and antibacterial activity by increasing electrophilicity and target binding affinity. For example:

- Antifungal Activity : Derivatives with acylhydrazone moieties (e.g., 4a–4n in ) show improved inhibition of Gibberella zeae (IC₅₀ = 12–18 µM) compared to alkyl-substituted analogs.

- Bioisosteric Replacement : Replacing bromine with methoxy groups reduces activity, highlighting the critical role of halogens in disrupting microbial cell membranes .

Q. What mechanisms explain the compound’s role in plant defense pathways, and how can its metabolic fate be tracked?

- Methodological Answer : In maize, benzoxazinone glucosides (e.g., HBOA-Glc) are hydrolyzed by β-glucosidases upon herbivory, releasing toxic aglycones (e.g., HDMBOA). Stable isotope labeling (e.g., C/N) and LC-MS/MS are used to trace this compound’s incorporation into glucosides and subsequent degradation in plant tissues. Metabolite profiling reveals dose-dependent accumulation in response to jasmonic acid signaling .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to fungal cytochrome P450 enzymes (e.g., CYP51). Bromoethyl derivatives show stronger hydrophobic interactions than non-halogenated analogs .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area optimize solubility and membrane permeability. For example, derivatives with logP < 3.5 exhibit better bioavailability in Phytophthora infestans assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.